2,3,4,9-tetramethyl-7H-furo[2,3-f]chromen-7-one
Overview
Description
2,3,4,9-tetramethyl-7H-furo[2,3-f]chromen-7-one is a synthetic organic compound with a molecular formula of C15H14O3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,9-tetramethyl-7H-furo[2,3-f]chromen-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where a suitable aromatic compound is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, including precise control of temperature, pressure, and reactant concentrations. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3,4,9-tetramethyl-7H-furo[2,3-f]chromen-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents.
Substitution: Halogens, nucleophiles, Lewis acids, and bases.
Major Products
The major products formed from these reactions include carboxylic acids, ketones, alcohols, and substituted derivatives, depending on the specific reaction and conditions employed .
Scientific Research Applications
2,3,4,9-tetramethyl-7H-furo[2,3-f]chromen-7-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Materials Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: The compound serves as a probe in biochemical assays to study enzyme activities and cellular processes.
Industrial Applications: It is utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,3,4,9-tetramethyl-7H-furo[2,3-f]chromen-7-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activities and leading to various biological effects.
Pathways Involved: It can influence signaling pathways related to inflammation, oxidative stress, and cell proliferation, contributing to its pharmacological activities.
Comparison with Similar Compounds
Similar Compounds
- 2,3,5,6-tetramethyl-7H-furo[3,2-g]chromen-7-one
- 8-benzyl-2,3,4,9-tetramethylfuro[2,3-f]chromen-7-one
- 7H-furo3,2-gbenzopyran-7-one, 4-methoxy-
- 7H-furo3,2-gbenzopyran-7-one, 9-[(3-methyl-2-butenyl)oxy]-
Uniqueness
2,3,4,9-tetramethyl-7H-furo[2,3-f]chromen-7-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tetramethyl substitution enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2,3,4,9-tetramethylfuro[2,3-f]chromen-7-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-7-5-11-14(8(2)6-12(16)18-11)15-13(7)9(3)10(4)17-15/h5-6H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDXLVWXVIBMET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C)C3=C1C(=C(O3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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